molecular formula C16H22O4 B12565165 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione CAS No. 194426-97-6

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione

Cat. No.: B12565165
CAS No.: 194426-97-6
M. Wt: 278.34 g/mol
InChI Key: SPJCPXMQEROBGN-UHFFFAOYSA-N
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Description

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is an organic compound with the molecular formula C16H22O4 It is a tetraketone, meaning it contains four ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and induce cytotoxic effects, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(2-oxocyclohexyl)hexane-1,6-dione: A similar tetraketone with cyclohexyl groups instead of cyclopentyl groups.

    1,6-Bis(2-oxo-3-methylcyclohexyl)hexane-1,6-dione: Another tetraketone with methyl-substituted cyclohexyl groups.

Uniqueness

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is unique due to its specific cyclopentyl groups, which confer distinct chemical and biological properties. The smaller ring size of cyclopentyl groups compared to cyclohexyl groups can influence the compound’s reactivity and interactions with molecular targets.

Properties

CAS No.

194426-97-6

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

1,6-bis(2-oxocyclopentyl)hexane-1,6-dione

InChI

InChI=1S/C16H22O4/c17-13(11-5-3-9-15(11)19)7-1-2-8-14(18)12-6-4-10-16(12)20/h11-12H,1-10H2

InChI Key

SPJCPXMQEROBGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)CCCCC(=O)C2CCCC2=O

Origin of Product

United States

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